

Foreword: A Molecule-Centric Approach to Structural Elucidation

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Compound of Interest

Compound Name: Methyl 3-Methoxyphenylacetate

CAS No.: 18927-05-4

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In modern drug discovery and development, the unambiguous structural confirmation of key intermediates is a foundational pillar of scientific rigor. This guide eschews a generic, templated approach to analytical chemistry. Instead, we present a bespoke structural analysis of **Methyl 3-Methoxyphenylacetate** (C₁₀H₁₂O₃), a significant organic intermediate in the pharmaceutical and agrochemical sectors.[1] Our methodology is guided by the molecule itself, letting its inherent chemical properties dictate the analytical workflow. We will proceed with a logical, multi-technique strategy, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build an unassailable structural proof. This document is intended for researchers and drug development professionals who require not just the "what" but the "why" behind the analytical choices that ensure scientific integrity.

Physicochemical Profile

A foundational understanding of a compound's physical properties is the precursor to any analytical campaign.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O ₃	[2]
Molecular Weight	180.20 g/mol	[2]
Appearance	Clear, colorless to light yellow liquid	[1][3]
Boiling Point	86-88 °C at 0.5 mmHg	[2]
Density	~1.12 g/mL	[1][3]
Refractive Index	~1.514 - 1.519 (at 20°C)	[4]
Solubility	Springly soluble in water	[1][2]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing an atomic-level map of the proton and carbon frameworks. Our strategy begins here because it offers the most definitive and detailed information regarding the compound's connectivity.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Rationale: Proton NMR (¹H NMR) is the initial method of choice due to its high sensitivity and the wealth of information it provides. It allows us to count the number of distinct proton environments, determine the relative number of protons in each environment (integration), and deduce the proximity of neighboring protons through spin-spin coupling (multiplicity). This technique will allow us to directly observe the distinct signals for the aromatic protons, the two methoxy groups, and the methylene bridge, providing the initial, most crucial pieces of the structural puzzle.

Standard Protocol: ¹H NMR Sample Preparation and Acquisition

This protocol ensures high-quality, reproducible data for small molecules like **Methyl 3-Methoxyphenylacetate**.

- Sample Preparation: Accurately weigh 5-25 mg of the neat liquid sample.[5]

- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6] CDCl_3 is selected for its excellent solubilizing power for this analyte and its single, well-defined residual solvent peak.
- Homogenization: Transfer the solution to a 5 mm NMR tube and vortex gently to ensure a homogeneous solution.
- Instrument Setup: Place the sample in a 300 MHz (or higher) NMR spectrometer.[1]
- Acquisition: Acquire the spectrum at ambient probe temperature using a standard single-pulse sequence. Key parameters include a 30-45° pulse angle, a sufficient relaxation delay (e.g., 2-5 seconds) to allow for full magnetization recovery, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve an excellent signal-to-noise ratio.
- Processing: Process the resulting Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum manually. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Data Analysis & Interpretation

The ^1H NMR spectrum provides definitive evidence for the proposed structure.[1]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale for Assignment
7.24	Triplet (t)	1H	Ar-H (C5)	Located in the typical aromatic region. The triplet multiplicity ($J \approx 7.5$ Hz) indicates coupling to two equivalent neighboring protons (H4 and H6), which is characteristic of the proton situated between two other protons on a benzene ring.
6.83	Multiplet (m)	3H	Ar-H (C2, C4, C6)	These signals are upfield relative to the C5 proton due to the electron-donating effect of the methoxy group. The complex multiplet arises from the overlapping signals of these three non-equivalent aromatic protons.
3.80	Singlet (s)	3H	Ar-O-CH ₃	This singlet in the typical range

for a methoxy group attached to an aromatic ring shows no coupling to adjacent protons, as expected.

3.69	Singlet (s)	3H	O=C-O-CH ₃	This singlet is characteristic of protons on a methyl ester group. It is slightly downfield from a typical ether methyl due to the deshielding effect of the adjacent carbonyl group.
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3.60	Singlet (s)	2H	Ar-CH ₂ -C=O	This singlet corresponds to the methylene protons. It is deshielded by both the adjacent aromatic ring and the carbonyl group. The singlet nature confirms there are no protons on the adjacent carbon atoms.
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¹³C NMR Spectroscopy: Characterizing the Carbon Backbone

Expertise & Rationale: Carbon-13 NMR provides a direct count of the non-equivalent carbon atoms in the molecule and identifies their chemical nature (e.g., carbonyl, aromatic, aliphatic). While less sensitive than ¹H NMR, it is indispensable for confirming the carbon skeleton.^[5] For **Methyl 3-Methoxyphenylacetate**, we expect to see 8 distinct signals, as two pairs of aromatic carbons (C4/C6 and C1/C2 based on symmetry approximation which is not perfect here) are chemically non-equivalent due to the meta-substitution pattern.

Standard Protocol: ¹³C NMR Acquisition

- **Sample Preparation:** Use the same sample prepared for ¹H NMR. For a dedicated ¹³C spectrum, a more concentrated sample (50-100 mg) is optimal to reduce acquisition time.^[5]
- **Acquisition:** Acquire a proton-decoupled ¹³C spectrum. This is crucial as it collapses all ¹³C-¹H couplings into singlets, simplifying the spectrum and improving the signal-to-noise ratio. A standard acquisition may require several hundred to a few thousand scans.
- **Processing:** Process the data similarly to the ¹H spectrum, referencing the TMS signal to 0.00 ppm.

Predicted Data & Interpretation

While a published spectrum for the 3-methoxy isomer was not found in the initial search, we can predict the chemical shifts with high confidence based on established substituent effects and data from analogous compounds.

Predicted Shift (δ , ppm)	Assignment	Rationale for Prediction
~172	C=O	The ester carbonyl carbon appears in its characteristic downfield region.
~160	Ar-C-O (C3)	Aromatic carbon directly attached to the highly electronegative oxygen of the ether group is significantly deshielded.
~136	Ar-C-CH ₂ (C1)	The ipso-carbon attached to the acetyl group.
~130	Ar-CH (C5)	The aromatic CH carbon para to the acetyl group and meta to the methoxy group.
~121	Ar-CH (C6)	Aromatic CH ortho to the acetyl group.
~115	Ar-CH (C4)	Aromatic CH ortho to the methoxy group, shielded by its electron-donating effect.
~113	Ar-CH (C2)	Aromatic CH ortho to the methoxy group and the acetyl group, also shielded.
~55	Ar-O-CH ₃	The carbon of the aromatic methoxy group appears in its typical region.
~52	O=C-O-CH ₃	The carbon of the methyl ester group.
~41	Ar-CH ₂ -C=O	The aliphatic methylene bridge carbon.

Part 2: Infrared (IR) Spectroscopy – Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (e.g., stretching, bending). For this molecule, IR spectroscopy serves as an orthogonal validation technique to confirm the presence of the critical ester carbonyl (C=O) and the two distinct C-O bonds (ester and ether), as well as the aromatic ring.

Standard Protocol: Acquiring an IR Spectrum (Neat Liquid)

- **Instrument Preparation:** Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory or the salt plates (KBr, NaCl) are clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to fully evaporate.[7]
- **Background Scan:** Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.
- **Sample Application:** Place a single drop of the neat **Methyl 3-Methoxyphenylacetate** liquid directly onto the ATR crystal or between two salt plates.[8]
- **Acquisition:** Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm^{-1} .

Predicted Data & Interpretation

The IR spectrum will exhibit several strong, characteristic absorption bands that fingerprint the molecule's functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Assignment	Rationale for Prediction
~3050-3000	C-H Stretch	sp ² Aromatic C-H	This absorption, typically appearing just above 3000 cm ⁻¹ , confirms the presence of hydrogens on the aromatic ring.
~2950-2850	C-H Stretch	sp ³ Aliphatic C-H	These bands correspond to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups and the methylene bridge.
~1735	C=O Stretch	Ester Carbonyl	This is the most intense and diagnostically significant peak in the spectrum, providing unambiguous evidence for the ester functional group.
~1600, ~1480	C=C Stretch	Aromatic Ring	These absorptions are characteristic of carbon-carbon double bond stretching within the benzene ring.

~1250	C-O Stretch	Aryl-Alkyl Ether	This strong band corresponds to the asymmetric C-O-C stretch of the aryl ether (Ar-O-CH ₃) moiety.
~1150	C-O Stretch	Ester C-O	This band arises from the C-O stretching of the ester group (O=C-O-C).

Part 3: Mass Spectrometry (MS) – Molecular Weight and Fragmentation

Expertise & Rationale: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a high-energy technique that causes reproducible fragmentation, creating a unique "mass fingerprint" for the molecule. This analysis will confirm the molecular formula and support the connectivity established by NMR.

Standard Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
- **GC Separation:** Inject 1 µL of the solution into a GC-MS system equipped with a standard nonpolar capillary column (e.g., DB-5ms).[9] The GC oven temperature program is designed to separate the analyte from any impurities before it enters the mass spectrometer. A typical program might start at 70°C, hold for 2 minutes, then ramp at 20°C/min to 300°C.[9]
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[9]

- Mass Analysis: The resulting positively charged ions (the molecular ion and its fragments) are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole) and detected.

Predicted Data & Interpretation

The mass spectrum provides the final layer of confirmatory evidence.

m/z Value	Proposed Fragment	Formula of Fragment	Rationale for Prediction
180	$[M]^+\bullet$	$[C_{10}H_{12}O_3]^+\bullet$	Molecular Ion: This peak confirms the molecular weight of the compound. Its presence, even at low abundance, is critical.
149	$[M - \bullet OCH_3]^+$	$[C_9H_9O_2]^+$	Loss of a methoxy radical from the ester group via alpha cleavage.
121	$[M - \bullet COOCH_3]^+$	$[C_8H_9O]^+$	Base Peak (Predicted): Loss of the carbomethoxy radical results in the formation of a highly stable, resonance-stabilized methoxybenzyl cation. This is a very common and favorable fragmentation pathway for phenylacetate esters. [10]
91	$[C_7H_7]^+$	$[C_7H_7]^+$	Loss of carbon monoxide from the m/z 121 fragment, potentially forming a tropylium ion, a common fragment for benzyl-type structures.

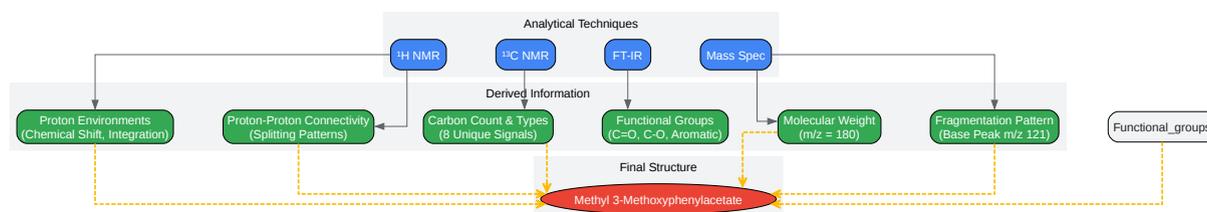
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 $[\text{C}_6\text{H}_5]^+$ $[\text{C}_6\text{H}_5]^+$

Loss of the methoxy group from the aromatic ring fragment.

Part 4: Integrated Structural Verification – A Unified Conclusion

No single analytical technique provides absolute proof of structure. True scientific trustworthiness is achieved through the convergence of orthogonal data, where each method validates the others. The workflow below illustrates how the information gathered culminates in an unambiguous structural assignment.



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Caption: Integrated workflow for the structural elucidation of **Methyl 3-Methoxyphenylacetate**.

This integrated approach provides a self-validating system. The ^1H NMR data precisely maps the proton skeleton, which is perfectly consistent with the carbon count from ^{13}C NMR. The key functional groups (ester, ether, aromatic ring) identified by NMR are then independently

confirmed by the characteristic vibrational frequencies in the IR spectrum. Finally, the molecular weight determined by mass spectrometry validates the molecular formula ($C_{10}H_{12}O_3$), and the observed fragmentation pattern, particularly the formation of the stable m/z 121 ion, is the exact behavior predicted for the structure elucidated by NMR. This convergence of evidence from multiple, independent techniques leads to a single, unambiguous conclusion.

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